{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid
Description
Properties
IUPAC Name |
2-[4-(pyridine-2-carbonylamino)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c16-10(17)7-15-6-8(5-13-15)14-11(18)9-3-1-2-4-12-9/h1-6H,7H2,(H,14,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVWVQWPFNVNOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CN(N=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid typically involves the reaction of pyridine-2-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide are used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted pyrazole and pyridine derivatives .
Scientific Research Applications
Chemistry
In the realm of chemistry, {4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—enhances its utility in organic synthesis.
Table 1: Chemical Reactions of this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Formation of N-oxides | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Conversion of carbonyl to alcohol | Sodium borohydride, lithium aluminum hydride |
| Substitution | Introduction of new functional groups | N-bromosuccinimide |
Biology
The compound has been studied for its interactions with biological macromolecules, showing potential as an enzyme inhibitor. This property is particularly relevant in drug design, where inhibiting specific enzymes can lead to therapeutic effects against diseases such as cancer and inflammation.
Case Study: Enzyme Inhibition
In vitro studies have demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways associated with cancer cell proliferation. Such findings underscore its potential as a lead compound in the development of anticancer agents.
Medicine
Research indicates that this compound may exhibit anti-inflammatory and anticancer activities. Its unique combination of functional groups allows it to interact effectively with biological targets, making it a candidate for further pharmacological exploration .
Table 2: Potential Therapeutic Applications
| Application Type | Potential Effects |
|---|---|
| Anti-inflammatory | Reduction of inflammation markers |
| Anticancer | Inhibition of tumor growth |
| Enzyme inhibition | Modulation of metabolic pathways |
Industry
In industrial applications, this compound is utilized in the development of new materials with unique properties. Its chemical reactivity allows for the modification of polymer matrices, enhancing their performance in various applications.
Mechanism of Action
The mechanism of action of {4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
OSU-03012 (AR-12)
- Structure: 2-amino-N-[4-[5-phenanthren-2-yl-3-(trifluoromethyl)-pyrazol-1-yl]phenyl]acetic acid.
- Key Differences : Incorporates a phenanthrenyl group and trifluoromethyl substituent, enhancing lipophilicity and metabolic stability compared to the pyridine-carbonyl group in the target compound.
- Activity : Demonstrates potent anticancer effects by inhibiting the PI3K/AKT pathway, with specificity for pancreatic cancer models .
(Methoxycarbonylmethyl-{2-[5-methyl-3-phenyl-4-(propionylaminomethyl)pyrazol-1-yl]ethyl}amino)acetic Acid Methyl Ester
2-{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic Acid
- Structure : Replaces the pyrazole-pyridine core with a thiazole-pyridine system.
- Key Differences : The thiazole ring introduces sulfur-based electronic effects, altering binding affinities in biological targets.
Comparative Data Table
Structural Influence on Properties
- Solubility : The acetic acid group in the target compound enhances water solubility compared to ester derivatives (e.g., methyl esters in ), which are more lipophilic .
- Bioactivity : Pyridine-carbonyl and pyrazole rings may facilitate interactions with kinase domains or metabolic enzymes, similar to OSU-03012’s mechanism .
- Synthetic Accessibility : Bromoethyl intermediates (as in ) suggest feasible routes for modifying the pyrazole-acetic acid scaffold, though halogenated pyridines (e.g., 5-chloropyridin-2-yl in ) require specialized coupling conditions .
Biological Activity
{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines both pyridine and pyrazole rings, which are known for their diverse pharmacological properties. This article explores the synthesis, biological activity, mechanisms of action, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the reaction of pyridine-2-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then reacted with ethyl acetoacetate to form the pyrazole ring. This synthetic pathway allows for the modification of the compound's structure, potentially enhancing its biological properties.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Compounds containing a pyrazole moiety have been shown to possess significant anticancer properties. For instance, derivatives of 1H-pyrazole have demonstrated antiproliferative activity against various cancer cell lines, including lung, breast, and liver cancers .
- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases .
- Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit antimicrobial activity, which can be attributed to its structural characteristics that allow interaction with microbial targets .
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist.
Comparative Analysis
To better understand the uniqueness of this compound in comparison to similar compounds, a table summarizing structural features and biological activities is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-Pyrazole | Pyrazole ring with amino group | Anticancer, anti-inflammatory |
| Pyridine Derivative | Contains pyridine ring | Antimicrobial, antioxidant |
| 5-Methyl-Pyrazole | Methyl substitution on pyrazole | Neuroprotective effects |
What sets this compound apart is its specific combination of pyridine and pyrazole functionalities, which may provide unique interaction profiles with biological targets compared to other similar compounds .
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Studies : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, suggesting its potential as an anticancer agent. Further research is required to elucidate its mechanism and efficacy in vivo .
- Anti-inflammatory Research : A study focusing on inflammatory models indicated that derivatives of this compound could reduce inflammation markers significantly, pointing towards its utility in treating chronic inflammatory conditions .
- Antimicrobial Activity : Investigations into the antimicrobial properties revealed promising results against several bacterial strains, indicating its potential role in developing new antimicrobial therapies .
Q & A
Q. What are the standard synthetic protocols for preparing {4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid?
The compound is typically synthesized via cyclocondensation reactions. For pyrazole derivatives, a common approach involves reacting ethyl acetoacetate with phenylhydrazine derivatives in the presence of catalysts like DMF-DMA (dimethylformamide dimethyl acetal), followed by hydrolysis under basic conditions to yield the carboxylic acid moiety . Multi-step protocols may include palladium-catalyzed cross-coupling reactions for introducing pyridine or pyrazole substituents, as seen in related piperidine carboxylate syntheses .
Q. How is X-ray crystallography utilized to characterize this compound?
X-ray diffraction studies employ programs like SHELX (SHELXS/SHELXL) for structure solution and refinement. For small molecules, data collection at atomic resolution (≤1.0 Å) is recommended. The SHELX system integrates direct methods (e.g., phase annealing) to resolve electron density maps, particularly for pyrazole and pyridine rings, which are prone to disorder .
Q. What spectroscopic techniques are critical for structural validation?
- 1H/13C NMR : Assign peaks using DMSO-d6 to identify pyrazole (δ 8.0–10.0 ppm) and pyridine (δ 7.5–8.5 ppm) protons.
- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities.
- Mass Spectrometry : ESI-MS in positive ion mode identifies molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can experimental phasing challenges in crystallography be addressed for derivatives of this compound?
For macromolecular complexes or twinned crystals, SHELXC/D/E pipelines are robust for experimental phasing. Anomalous scattering (e.g., S-SAD) or molecular replacement with homologous structures (e.g., COX-2 inhibitors) may resolve phase ambiguities. Negative quartet relations in SHELX-90 enhance phase probabilities for larger structures .
Q. What strategies resolve contradictions in synthetic yields or regioselectivity?
- Yield Optimization : Screen solvents (e.g., acetone vs. tert-butanol) and catalysts (e.g., Pd(OAc)₂ with XPhos ligands) to improve cross-coupling efficiency .
- Regioselectivity : Use steric/electronic directing groups (e.g., trifluoromethyl) during cyclocondensation to control pyrazole substitution patterns .
Q. How is the biological activity of this compound evaluated in drug discovery contexts?
- Enzyme Assays : Test inhibition of COX-2 or OSBP (oxysterol-binding protein) using fluorescence polarization assays.
- Cellular Models : Evaluate cytotoxicity in HEK-293 or HepG2 cells, with IC50 calculations via MTT assays.
- Molecular Docking : Align the pyridine-pyrazole scaffold into COX-2 active sites (PDB: 3LN1) using AutoDock Vina .
Q. What methodologies assess environmental stability and degradation pathways?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and varied pH (1–13) to identify degradation products via HPLC-MS.
- Kinetic Analysis : Use Arrhenius plots to predict shelf life under standard storage conditions .
Q. How can functionalization of the pyrazole ring enhance target specificity?
Q. What co-crystallization techniques improve physicochemical properties?
Co-crystallize with 2-aminobenzoic acid or pyridyl derivatives to enhance thermal stability and dissolution rates. Solvent-drop grinding in ethanol/acetonitrile mixtures facilitates co-crystal formation, validated by PXRD and DSC .
Methodological Notes
- Data Contradictions : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve signal overlap in aromatic regions.
- Crystallographic Refinement : Apply TWIN/BASF commands in SHELXL for twinned data and ADPs (anisotropic displacement parameters) for heavy atoms .
- Biological Assay Controls : Include reference inhibitors (e.g., Celecoxib for COX-2) to calibrate activity thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
